3-bromo-5-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
3-bromo-5-(2,2,2-trifluoroethyl)pyridine is a heterocyclic organic compound with the chemical formula C7H5BrF3N. It is a pyridine derivative that contains a bromine atom at the 3-position and a trifluoroethyl group at the 5-position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2,2,2-trifluoroethyl)pyridine typically involves the reaction of 3-bromo-5-(chloromethyl)pyridine with trifluoroethylamine under a nitrogen atmosphere. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of the chlorine atom with the trifluoroethyl group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(2,2,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The trifluoroethyl group can be reduced to form ethyl derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Ethyl derivatives of the original compound are formed
Scientific Research Applications
3-bromo-5-(2,2,2-trifluoroethyl)pyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-bromo-5-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in modulating the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
3-bromo-5-(2,2,2-trifluoroethyl)pyridine can be compared with other similar compounds, such as:
2-bromo-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which affects its reactivity and applications.
3-bromo-5-fluoro-2-(trifluoromethyl)pyridine: The presence of a fluorine atom at the 5-position introduces different electronic effects, influencing its chemical behavior.
5-bromo-2-(trifluoromethyl)pyridine:
Properties
CAS No. |
1375303-72-2 |
---|---|
Molecular Formula |
C7H5BrF3N |
Molecular Weight |
240 |
Purity |
95 |
Origin of Product |
United States |
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